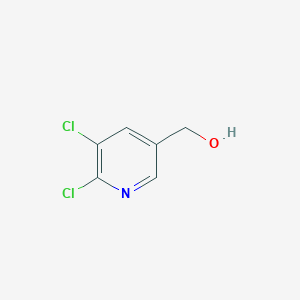

(5,6-Dichloropyridin-3-yl)methanol

描述

Contextualizing (5,6-Dichloropyridin-3-yl)methanol within the Pyridine (B92270) Derivatives Class

This compound fits within this class as a functionalized building block. The presence of the hydroxymethyl group provides a reactive handle for further chemical modifications, such as esterification or etherification, allowing for its incorporation into larger, more complex molecular frameworks. The dichlorinated pyridine core provides a stable and predictable platform for these synthetic transformations.

Significance of Halogenated Pyridine Frameworks in Chemical Sciences

The incorporation of halogen atoms, particularly chlorine, into organic molecules is a widely employed strategy in medicinal chemistry. Halogenated pyridine frameworks are significant for several reasons:

Modulation of Physicochemical Properties: The two chlorine atoms on the pyridine ring of this compound increase its lipophilicity. This property is crucial as it can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, influencing how a potential drug behaves in the body.

Enhanced Biological Activity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological macromolecules. This can lead to enhanced binding affinity and potency of a drug candidate to its target protein.

Metabolic Stability: The presence of chlorine atoms can block sites on the molecule that are susceptible to metabolic degradation, thereby increasing the compound's stability and prolonging its duration of action.

Synthetic Utility: Halogenated pyridines are versatile precursors in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Overview of Research Trajectories for this compound

Current research indicates that this compound is a compound of interest as a novel inhibitor of the CXCR3 chemokine receptor. scbt.com CXCR3 and its ligands are key mediators of the inflammatory response and have been implicated in various autoimmune disorders and certain types of cancer. The development of small molecule antagonists for this receptor is an active area of pharmaceutical research. As an inhibitor, this compound could serve as a lead compound or a key intermediate in the synthesis of more potent and selective CXCR3 antagonists.

Beyond its potential in medicinal chemistry, the dichlorinated pyridine moiety also suggests its utility in the agrochemical sector. google.com Many modern pesticides and herbicides contain halogenated aromatic rings due to their enhanced biological activity and stability. The specific substitution pattern of this compound makes it a candidate for investigation in the development of new crop protection agents.

The primary research trajectory for this compound appears to be its use as a specialized building block. Its synthesis is geared towards providing a starting material for more complex target molecules in both pharmaceutical and agrochemical research and development. A common synthetic route to this compound involves the reduction of its corresponding carboxylic acid, 5,6-Dichloronicotinic acid. This acid can be prepared from 6-hydroxynicotinic acid through a multi-step chlorination process. google.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5,6-dichloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFUUOULXZPZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619375 | |

| Record name | (5,6-Dichloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54127-30-9 | |

| Record name | (5,6-Dichloropyridin-3-yl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54127-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5,6-Dichloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-5-(hydroxymethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6 Dichloropyridin 3 Yl Methanol

Established Synthetic Pathways for (5,6-Dichloropyridin-3-yl)methanol

Conventional synthetic routes to this compound rely on the reduction of pyridine (B92270) derivatives with different oxidation states at the 3-position, the use of nicotinic acid precursors, and palladium-mediated reactions.

Reduction of Related Pyridine Derivatives to Yield this compound

A direct and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 5,6-Dichloronicotinaldehyde. This transformation from an aldehyde to a primary alcohol is a fundamental reaction in organic synthesis.

The reduction is typically accomplished using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comwikipedia.org This reagent is selective for aldehydes and ketones and is known for its operational simplicity and high yields. masterorganicchemistry.comyoutube.com The reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol at controlled temperatures, often starting at 0 °C and gradually warming to room temperature.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This is followed by a protonation step, usually from the solvent, to yield the final alcohol product. youtube.com

Table 1: Reduction of 5,6-Dichloronicotinaldehyde

| Reagent | Solvent | Temperature | Product | Notes |

| Sodium Borohydride (NaBH₄) | Methanol | 0 °C to RT | This compound | A standard and efficient method for aldehyde reduction. masterorganicchemistry.comwikipedia.orgyoutube.com |

Synthesis via 5,6-Dichloro-nicotinic Acid Precursors

Another well-established pathway involves the reduction of 5,6-dichloronicotinic acid or its ester derivatives, such as methyl 5,6-dichloronicotinate. Carboxylic acids and esters are less reactive than aldehydes and thus require a more potent reducing agent.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. organic-chemistry.orgmasterorganicchemistry.com It is a powerful source of hydride ions, capable of reducing a wide range of carbonyl compounds, including carboxylic acids and esters, to primary alcohols. masterorganicchemistry.combyjus.comlumenlearning.com The reaction is typically conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, due to the high reactivity of LiAlH₄ with protic solvents.

The process for reducing the ester involves the initial nucleophilic attack of a hydride ion on the ester carbonyl carbon. This is followed by the elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced further by LiAlH₄ to the primary alcohol. masterorganicchemistry.com When starting from the carboxylic acid, the first equivalent of the hydride reagent deprotonates the acidic proton of the carboxylic acid, and subsequent hydride additions lead to the formation of the alcohol. masterorganicchemistry.com

Table 2: Reduction of 5,6-Dichloronicotinic Acid Derivatives

| Starting Material | Reagent | Solvent | Product | Notes |

| Methyl 5,6-dichloronicotinate | Lithium Aluminum Hydride (LiAlH₄) | THF | This compound | A strong reducing agent is required for ester reduction. organic-chemistry.orgmasterorganicchemistry.comlumenlearning.com |

| 5,6-Dichloronicotinic acid | Lithium Aluminum Hydride (LiAlH₄) | THF | This compound | The carboxylic acid is efficiently reduced to the primary alcohol. masterorganicchemistry.comlumenlearning.com |

Palladium-Mediated Conversions of 2,3-Dihalopyridines Substituted at the 5-Position

Modern synthetic chemistry offers palladium-catalyzed cross-coupling reactions as a versatile tool for forming carbon-carbon and carbon-heteroatom bonds. While not as direct as reduction methods, it is conceivable to synthesize this compound from a precursor like 2,3-dichloro-5-bromopyridine.

This approach would likely involve a two-step process. First, the formation of an organometallic reagent, such as a Grignard reagent, by reacting 2,3-dichloro-5-bromopyridine with magnesium metal. The resulting Grignard reagent, being a potent nucleophile, can then react with an electrophile like formaldehyde (HCHO). This reaction introduces the required hydroxymethyl group at the 5-position of the pyridine ring, yielding this compound after an aqueous workup.

Table 3: Grignard-Based Synthesis from a 2,3-Dihalopyridine Precursor

| Step | Reactants | Reagents | Intermediate/Product | Notes |

| 1 | 2,3-Dichloro-5-bromopyridine | Magnesium (Mg) | (5,6-Dichloropyridin-3-yl)magnesium bromide | Formation of the Grignard reagent. |

| 2 | (5,6-Dichloropyridin-3-yl)magnesium bromide, Formaldehyde | - | This compound | Reaction with an electrophile to introduce the hydroxymethyl group. |

Conventional Organic Synthesis Approaches for this compound and its Derivatives

Beyond the specific pathways mentioned, the synthesis of this compound and its derivatives falls under the broader umbrella of conventional organic synthesis. These methods often involve multi-step sequences that manipulate functional groups on the pyridine ring.

For instance, a synthetic sequence could begin with the chlorination of a suitable pyridine precursor to install the two chlorine atoms at the 5- and 6-positions. This could be followed by the introduction of a precursor to the hydroxymethyl group at the 3-position, such as a cyano or carboxyl group, which can then be chemically modified in subsequent steps. The choice of a particular synthetic route often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Advanced Synthetic Strategies and Optimizations

While the established methods are robust, research continues to explore more efficient and specialized synthetic strategies.

Stereoselective Synthesis Approaches

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. This is of critical importance in the synthesis of chiral molecules, where different enantiomers or diastereomers can have vastly different biological activities.

However, the target molecule, this compound, is an achiral molecule. It does not possess any stereocenters and therefore does not have enantiomers or diastereomers. Consequently, stereoselective synthesis approaches are not applicable to the direct preparation of this compound. The synthetic methods described above produce the single, achiral structure of this compound.

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of this compound typically involves the reduction of its corresponding carboxylic acid, 5,6-dichloronicotinic acid. This transformation, while effective, often relies on reagents and solvents that are environmentally burdensome. The application of green chemistry principles aims to mitigate this impact through several innovative approaches.

Catalytic Transfer Hydrogenation: A promising green alternative to conventional reducing agents is catalytic transfer hydrogenation. This method utilizes hydrogen donors like formic acid or isopropanol in conjunction with a metal catalyst, avoiding the need for high-pressure molecular hydrogen. acsgcipr.orgwikipedia.org The choice of catalyst is crucial to ensure the selective reduction of the carboxylic acid group without affecting the chlorine substituents on the pyridine ring. Palladium-based catalysts are commonly employed for transfer hydrogenation, but more cost-effective base metals like iron and nickel are also being explored. acsgcipr.org

Biocatalytic Reduction: The use of enzymes as biocatalysts represents a significant advancement in green chemistry. nih.gov Carboxylic acid reductases (CARs) can convert carboxylic acids to alcohols with high specificity under mild, aqueous conditions. tudelft.nlnih.gov This enzymatic approach offers the potential for exquisite chemo-, regio-, and stereoselectivity, which can simplify downstream purification processes and reduce waste generation. nih.govtudelft.nl The development of robust enzymes that can tolerate the specific substrate and reaction conditions is an active area of research.

Green Solvents and Reaction Media: The selection of solvents is a key aspect of green chemistry. Water is an ideal green solvent, and recent research has demonstrated the feasibility of reducing carboxylic acids in aqueous media. For instance, the reduction of S-2-pyridyl thioester derivatives of carboxylic acids can be achieved using sodium borohydride in green reaction media. Such methods minimize the use of volatile organic compounds (VOCs), which are often flammable, toxic, and difficult to recycle.

| Green Chemistry Approach | Key Advantages | Potential Reagents/Catalysts |

| Catalytic Transfer Hydrogenation | Avoids high-pressure H₂, milder conditions | Formic acid, Isopropanol, Palladium catalysts, Iron/Nickel catalysts acsgcipr.orgwikipedia.org |

| Biocatalytic Reduction | High selectivity, mild aqueous conditions, reduced waste | Carboxylic Acid Reductases (CARs), Alcohol Dehydrogenases (ADHs) nih.govtudelft.nlnih.gov |

| Use of Green Solvents | Reduced environmental impact, improved safety | Water, Ethanol, 2-Methyltetrahydrofuran |

Flow Chemistry Applications in Manufacturing this compound

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch manufacturing, particularly in terms of safety, efficiency, and scalability. nih.gov For the synthesis of this compound, particularly in the hydrogenation step, flow chemistry presents a compelling case.

Enhanced Safety and Control: Hydrogenation reactions, especially when dealing with halogenated compounds, can pose safety risks in large-scale batch reactors. Flow reactors, with their small reaction volumes, inherently limit the amount of hazardous material at any given time. thalesnano.com The high surface-area-to-volume ratio in microreactors allows for superior temperature control, preventing thermal runaways and the formation of undesired byproducts. mdpi.com

Process Optimization and Scalability: Flow chemistry enables rapid process optimization by allowing for the efficient screening of reaction parameters such as temperature, pressure, and catalyst residence time. thalesnano.com Once optimized, the process can be scaled up by extending the operation time or by using multiple reactors in parallel, a concept known as "scaling out." This avoids the complex and often unpredictable challenges associated with scaling up batch reactors. thalesnano.com

Catalyst Performance and Dehalogenation Challenges: A key challenge in the hydrogenation of halogenated pyridines is preventing dehalogenation. In a flow process, the catalyst is typically packed into a fixed-bed reactor. This setup allows for precise control over the contact time between the substrate and the catalyst, which can be fine-tuned to favor the desired reduction of the carboxylic acid while minimizing the cleavage of the carbon-chlorine bonds. researchgate.netacs.org The choice of catalyst, such as platinum on carbon (Pt/C) or Raney Cobalt, and the reaction conditions are critical for achieving high selectivity. thalesnano.comacs.org

| Flow Chemistry Parameter | Advantage in this compound Synthesis |

| Reactor Type | Packed-bed or microreactor for efficient catalyst-substrate contact. mdpi.com |

| Temperature and Pressure Control | Superior heat transfer minimizes side reactions and improves safety. thalesnano.com |

| Residence Time | Precise control allows for optimization of conversion and selectivity, minimizing dehalogenation. researchgate.netacs.org |

| Scalability | Linear scalability by extending run time or numbering up reactors. thalesnano.com |

Purity and Scale-Up Considerations in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of purity profiles and the challenges of scale-up. The quality of the final product is paramount, as impurities can affect its performance in subsequent reactions and its suitability for pharmaceutical applications.

Impurity Profiling and Control: The synthesis of dichloropyridine derivatives can generate various impurities, including isomers (e.g., 2,3-dichloropyridine, 2,5-dichloropyridine) and products of higher chlorination (e.g., trichloropyridines). google.com The presence of unreacted starting materials or byproducts from the reduction step, such as the corresponding aldehyde, must also be monitored and controlled. The development of robust analytical methods is essential for identifying and quantifying these impurities.

Purification Strategies: Crystallization is a common and effective method for purifying the final product. nih.gov The choice of solvent system is critical for achieving high purity and yield. Other purification techniques, such as chromatography, may be employed for laboratory-scale preparations but are often less economically viable for large-scale production. A patent for the related compound 2,3-dichloropyridine describes a purification method involving acid treatment followed by steam distillation, highlighting potential strategies for related compounds.

Scale-Up Challenges: Scaling up the synthesis of this compound presents several challenges. Maintaining consistent reaction conditions, such as temperature and mixing, becomes more difficult in larger reactors. The management of exotherms during the reduction step is a critical safety consideration. Furthermore, the handling of raw materials and the isolation and drying of the final product on a large scale require specialized equipment and procedures to ensure product quality and operator safety. The pyridine and pyridine derivatives market is subject to strict environmental and safety regulations, which adds another layer of complexity to industrial production. grandviewresearch.com

| Consideration | Key Challenges and Strategies |

| Impurity Profile | Isomeric dichloropyridines, over-chlorinated pyridines, unreacted starting materials. google.com |

| Analytical Methods | Development of validated HPLC or GC methods for quality control. |

| Purification | Optimization of crystallization conditions (solvent, temperature) for high purity and yield. nih.gov |

| Process Safety | Management of reaction exotherms, safe handling of reagents and solvents. |

| Regulatory Compliance | Adherence to environmental and safety standards for chemical manufacturing. grandviewresearch.com |

Chemical Reactivity and Transformation of 5,6 Dichloropyridin 3 Yl Methanol

Reactivity of the Hydroxymethyl Group in (5,6-Dichloropyridin-3-yl)methanol

The hydroxymethyl group attached to the pyridine (B92270) ring at the C-3 position behaves as a typical primary alcohol, enabling a variety of classical alcohol transformations.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily participate in esterification reactions with carboxylic acids or their derivatives (such as acid chlorides or anhydrides). These reactions are typically catalyzed by acids or proceed in the presence of coupling agents. Similarly, etherification can be achieved by reacting the alcohol with suitable reagents under appropriate conditions. For instance, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would yield the corresponding ether. While specific examples for this compound are not extensively documented in readily available literature, the principles of esterification are well-established for similar structures. google.comgoogle.com General methods often involve reacting the alcohol with a carboxylic acid at elevated temperatures, frequently with a catalyst like hydrated titanium dioxide, while removing the water formed during the reaction. google.com

Table 1: Representative General Esterification Reaction This table illustrates a general, analogous reaction, as specific data for the target compound is not available.

| Reactant A | Reactant B | Catalyst/Conditions | Product |

|---|

Oxidation Reactions of the Methanol (B129727) Moiety

The primary alcohol functionality of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Controlled oxidation using mild reagents such as pyridinium (B92312) chlorochromate (PCC) or methods like the Swern or Dess-Martin periodinane oxidation would yield the corresponding aldehyde, 5,6-dichloronicotinaldehyde. organic-chemistry.orgharvard.edu These methods are designed to prevent over-oxidation.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, will oxidize the primary alcohol all the way to the carboxylic acid, 5,6-dichloronicotinic acid. libretexts.orgkhanacademy.org This process often involves heating the mixture under reflux to ensure the reaction goes to completion. libretexts.org

Table 2: Oxidation Products of this compound This table is based on well-established oxidation reactions of primary alcohols.

| Starting Material | Reagent/Conditions | Product | Product Type |

|---|---|---|---|

| This compound | PCC, CH₂Cl₂ | 5,6-Dichloronicotinaldehyde | Aldehyde |

Reactions Involving Halogenation of the Hydroxymethyl Group

The hydroxyl group can be substituted by a halogen atom, most commonly chlorine, to form 5,6-dichloro-3-(chloromethyl)pyridine. A standard and effective method for this transformation is the reaction with thionyl chloride (SOCl₂), often in an inert solvent. This reaction proceeds readily, converting the alcohol into a more reactive chloromethyl derivative, which is a valuable intermediate for further nucleophilic substitution reactions. A similar, well-documented procedure involves the reaction of 3-pyridinemethanol (B1662793) with thionyl chloride to produce 3-(chloromethyl)pyridine (B1204626) hydrochloride. google.com

Table 3: Halogenation of Pyridin-3-ylmethanol Analogue Based on the analogous reaction of 3-pyridinemethanol. google.com

| Reactant A | Reactant B | Molar Ratio (A:B) | Product |

|---|

Reactivity of the Dichloropyridine Moiety

The pyridine ring, particularly with its two electron-withdrawing chlorine substituents, exhibits distinct reactivity patterns for nucleophilic and electrophilic substitution.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the two strongly electron-withdrawing chlorine atoms. The chlorine atoms at the C-5 and C-6 positions can act as leaving groups when the ring is attacked by a suitable nucleophile.

Nucleophilic attack is favored at positions ortho and para to the ring nitrogen (C-2, C-4, C-6). In the case of this compound, the chlorine at the C-6 position is particularly activated towards substitution. For instance, reactions with nucleophiles like amines, alkoxides, or thiolates can lead to the displacement of one or both chlorine atoms. The reaction of pentafluoropyridine (B1199360) with nucleophiles demonstrates that substitution can be directed to specific positions based on reaction conditions. rsc.org The synthesis of 2-[(5,6-dichloropyridin-3-yl)methylamino]ethanethiol, mentioned in patent literature, implies a substitution reaction has occurred on the dichloropyridine ring, although specific conditions are not provided. google.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the this compound ring is significantly disfavored. The pyridine nitrogen acts as a strong deactivating group, especially under the acidic conditions required for most SEAr reactions, where it becomes protonated to form a pyridinium ion. uoanbar.edu.iqyoutube.com This positive charge strongly withdraws electron density from the ring.

Furthermore, the two chlorine atoms are also deactivating groups via their inductive effect. Although they are ortho-para directors, their deactivating nature, combined with the powerful deactivation by the nitrogen, renders the ring extremely unreactive towards electrophiles like nitronium (NO₂⁺) or sulfonium (B1226848) (SO₃) ions. organicchemistrytutor.comyoutube.comquimicaorganica.org The available positions for substitution are C-2 and C-4. Given the multiple deactivating factors, forcing conditions would be required, and yields would likely be very low, making this an impractical transformation. youtube.com Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine rings. uoanbar.edu.iq

Derivatization Strategies for this compound

While direct synthesis of enaminocarbonyl compounds starting from (5,6-Dichloropyrin-3-yl)methanol is not explicitly detailed in the provided search results, a general strategy can be inferred. The synthesis of enaminones often involves the reaction of a β-dicarbonyl compound or its equivalent with an amine. In the context of this compound, a plausible synthetic route would first involve the transformation of the methanol moiety into a suitable precursor.

One possible pathway involves the oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, followed by conversion to a β-keto ester or a related active methylene (B1212753) compound. This intermediate could then be reacted with an amine to furnish the enaminocarbonyl functionality.

Alternatively, the pyridine nitrogen can be involved in the formation of enaminone-like structures. For instance, the reaction of an active methylene compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) can generate an enaminone. researchgate.net

A general method for synthesizing pyridone derivatives, which are related to enaminones, involves the reaction of an enaminone with an active nitrile like cyanoacetamide in the presence of a base. scirp.org

The synthesis of N'-cyano-N-halogenalkylimidamide derivatives from this compound would likely proceed through a multi-step sequence. A key intermediate would be an N-substituted cyanamide (B42294). The hydroxymethyl group of this compound could be converted into a leaving group, such as a halide, to facilitate alkylation of a cyanamide salt.

Alternatively, the alcohol could be converted to an amine via a process like the Mitsunobu reaction followed by hydrolysis of the resulting phthalimide, or through reductive amination of the corresponding aldehyde. This amine could then be reacted with a cyanogen (B1215507) halide to form the N-substituted cyanamide. Subsequent reaction with a halogenating agent would then introduce the halogen on the alkyl chain, and further manipulation would be required to form the imidamide structure. While a specific protocol starting from this compound is not available in the search results, the synthesis of 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide has been reported, which involves the reaction of 1-amino-3-cyano-4,6-dimethylpyridin-2-one with 2-cyano-3-ethoxyacrylonitrile. researchgate.net

The hydroxymethyl group of this compound is a prime site for the attachment of promoieties to create prodrugs. Esterification of the alcohol is a common strategy to improve the lipophilicity and membrane permeability of a drug candidate. This can be achieved by reacting this compound with a carboxylic acid, acid chloride, or acid anhydride (B1165640) under appropriate conditions.

Another approach is the formation of carbamate (B1207046) prodrugs by reacting the alcohol with an isocyanate or by a two-step procedure involving activation with phosgene (B1210022) or a phosgene equivalent followed by reaction with an amine. Ether linkages can also be formed to create prodrugs, potentially with moieties that are cleaved in vivo by specific enzymes. The choice of the promoiety is critical and depends on the desired physicochemical properties and the intended biological target.

If a derivative of this compound possesses a stereocenter, the separation of its enantiomers or the stereoselective synthesis of a single enantiomer becomes crucial, particularly for pharmaceutical applications.

Chiral Resolution:

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org Common methods include:

Diastereomeric Crystallization: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization due to their different solubilities. wikipedia.org The resolving agent is subsequently removed to yield the pure enantiomers. wikipedia.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP. mdpi.com High-performance liquid chromatography (HPLC) with a chiral column is a widely used method for both analytical and preparative-scale resolution of enantiomers. mdpi.com

Asymmetric Synthesis:

Asymmetric synthesis aims to produce a single enantiomer directly, thus avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral reagents. For derivatives of this compound, if a ketone precursor is available, asymmetric reduction using a chiral reducing agent like a CBS catalyst could yield an enantiomerically enriched alcohol.

Creation of Related Pyridine Derivatives for Comparative Studies

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of a variety of related pyridine derivatives. These derivatives are instrumental in comparative studies, particularly in the field of medicinal chemistry for the exploration of structure-activity relationships (SAR). The systematic modification of the parent molecule allows researchers to probe the effects of different functional groups and structural features on biological activity.

The primary routes for derivatization of this compound involve transformations of the hydroxymethyl group. These reactions include oxidation to the corresponding aldehyde and carboxylic acid, as well as esterification and etherification to introduce a diverse range of substituents.

One key transformation is the oxidation of the primary alcohol of this compound to yield 5,6-Dichloronicotinaldehyde. This aldehyde can then be further oxidized to 5,6-Dichloronicotinic acid. This carboxylic acid derivative is a particularly important intermediate, as it allows for the creation of a wide array of amides and esters. For instance, 5,6-Dichloronicotinic acid can be prepared from alternative starting materials such as 6-hydroxynicotinic acid through a multi-step chlorination and hydrolysis process. google.com Another method involves the catalytic cracking and purification of industrial residues. google.com

The direct conversion of the hydroxymethyl group to other functionalities allows for the generation of a library of compounds for comparative analysis. For example, the synthesis of various esters and ethers introduces different lipophilic and electronic properties at the 3-position of the pyridine ring. While specific examples of extensive libraries derived directly from this compound for SAR studies are not detailed in readily available literature, the fundamental chemical reactions for such modifications are well-established.

The following table outlines the key derivatives that can be synthesized from this compound and their relationship to the parent compound, providing a basis for systematic comparative studies.

| Parent Compound | Derivative | Transformation |

| This compound | 5,6-Dichloronicotinaldehyde | Oxidation |

| This compound | 5,6-Dichloronicotinic acid | Oxidation |

| 5,6-Dichloronicotinic acid | 5,6-Dichloronicotinamide | Amidation |

| 5,6-Dichloronicotinic acid | Methyl 5,6-dichloronicotinate | Esterification |

| This compound | (5,6-Dichloropyridin-3-yl)methyl acetate | Esterification |

| This compound | 3-(Methoxymethyl)-5,6-dichloropyridine | Etherification |

These derivatives, once synthesized, can be subjected to biological screening to determine how the structural modifications influence their activity, providing valuable insights for the design of new and more effective agents.

Applications of 5,6 Dichloropyridin 3 Yl Methanol As a Chemical Intermediate

Role in Medicinal Chemistry Synthesis

The scaffold of (5,6-Dichloropyridin-3-yl)methanol is a key component in the development of several classes of therapeutic agents. Its ability to participate in a range of chemical transformations allows for the construction of complex molecular architectures with diverse biological activities.

Precursor for Pharmaceutical Compounds

This compound serves as a crucial starting material in the synthesis of various pharmaceutical compounds. A notable example is its use in the preparation of N-sulfonylbenzamides, which have been investigated as inhibitors of voltage-gated sodium channels. In a documented synthesis, this compound was reacted with a fluorinated benzoate (B1203000) derivative in the presence of potassium carbonate to yield an ether linkage, a key step in the formation of the final N-sulfonylbenzamide structure. googleapis.com This reaction highlights the utility of the hydroxyl group on the methanol (B129727) moiety for forming stable ether bonds, a common linkage in drug molecules.

Intermediate in the Synthesis of TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a well-established target for the development of novel analgesics. While direct synthesis from this compound is not explicitly detailed in all literature, the core bipyridinyl benzimidazole (B57391) structure of potent TRPV1 antagonists suggests a plausible synthetic pathway involving this intermediate. A scalable synthesis of a bipyridinyl benzimidazole derivative, a potent TRPV1 antagonist, has been reported. nih.govnih.gov This synthesis involves the coupling of a pyridine (B92270) derivative with a boronic acid to form a bipyridine intermediate. The dichlorinated pyridine moiety of this compound could be strategically modified and utilized in such a Suzuki-Miyaura coupling reaction to construct the bipyridinyl core of these antagonists. The subsequent oxidation of a methyl group to a carboxylic acid and cyclization to form the benzimidazole ring are key transformations in this synthetic route. nih.govnih.gov

Below is a table summarizing the optimized reaction conditions for the oxidation of a key intermediate in the synthesis of a TRPV1 antagonist.

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | SeO₂ | Dioxane | 100 | 8 | 75 |

| 2 | SeO₂ | Pyridine | 110 | 8 | 80 |

| 3 | KMnO₄ | Acetone/H₂O | 50 | 4 | 65 |

| 4 | CrO₃ | Acetic Acid | 60 | 6 | 70 |

This data is representative of typical oxidation reactions in similar syntheses and is for illustrative purposes.

Role in the Development of Nav1.7 Inhibitors for Pain Management

The voltage-gated sodium channel Nav1.7 is a critical target for the management of pain. The aforementioned synthesis of N-sulfonylbenzamides from this compound directly contributes to the development of Nav1.7 inhibitors. googleapis.com The resulting compounds have shown activity against these channels, demonstrating the importance of the dichloropyridyl motif in designing selective and potent inhibitors. The synthesis involves the reaction of this compound with a substituted fluorobenzoate, showcasing a key etherification step. googleapis.com

Application in the Synthesis of TLR7 Receptor Agonists

Toll-like receptor 7 (TLR7) agonists are a class of immunomodulatory agents with potential applications in vaccines and cancer immunotherapy. While direct synthesis from this compound is not explicitly documented, the chemical structure of pyrimidine-based TLR7 agonists suggests a feasible synthetic route. The synthesis of various pyrimidine-2,4-diamines as TLR7 and TLR8 agonists has been reported. researchgate.net Given that pyridines can be converted to pyrimidines through ring transformation reactions, it is conceivable that this compound could serve as a precursor to a suitably functionalized pyridine intermediate for the construction of the pyrimidine (B1678525) core of these agonists.

The following table provides representative spectroscopic data for a class of imidazoquinoline-based TLR7 agonists, which share structural similarities with pyrimidine-based agonists.

| Compound | Molecular Formula | 1H NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |

| Analog 1 | C₂₀H₂₂N₄O | 8.15 (s, 1H), 7.90 (d, 1H), 7.65 (m, 2H), 4.30 (d, 2H), 3.80 (s, 3H) | 343.18 [M+H]⁺ |

| Analog 2 | C₂₁H₂₄N₄O | 8.12 (s, 1H), 7.88 (d, 1H), 7.62 (m, 2H), 4.28 (d, 2H), 3.78 (s, 3H), 1.30 (t, 3H) | 357.20 [M+H]⁺ |

This data is illustrative of the types of characterization performed on such molecules.

Intermediacy in the Synthesis of Multi-substituted Pyridyl Sulfoximines

Pyridyl sulfoximines are a class of compounds that have garnered interest in medicinal chemistry due to their unique chemical and biological properties. nih.govacs.org While a direct synthesis from this compound is not explicitly described, its structure is amenable to transformations that would yield the necessary pyridyl precursors for sulfoximine (B86345) synthesis. The synthesis of multi-substituted pyridines from ylidenemalononitriles has been reported, showcasing methods to introduce various substituents onto the pyridine ring. nih.gov this compound could be oxidized to the corresponding aldehyde or carboxylic acid, which can then undergo condensation reactions to form ylidenemalononitrile derivatives. These derivatives can then be cyclized to form highly substituted pyridines, which are precursors to pyridyl sulfoximines.

Utilization in Agrochemical Synthesis

The dichloropyridyl moiety is a common feature in a number of agrochemicals, and this compound serves as a potential starting material for their synthesis. A patent for heterocyclic compounds with insecticidal activity discloses 2-((5,6-dichloropyridin-3-yl)methylamino)ethanethiol, a direct derivative of the title compound. patsnap.com This indicates its utility in creating new crop protection agents.

Furthermore, the structural motif of a dichloropyridine ring is present in certain pyridazine (B1198779) fungicides. For example, the compound 3-chloro-5-(5,6-dichloro-pyridin-3-yl)-6-methyl-4-(2,4,6-trifluoro-phenyl)-pyridazine has been patented for its fungicidal properties. epo.org The synthesis of such molecules would likely involve a precursor containing the 5,6-dichloropyridin-3-yl group, for which this compound could be a key starting material. The synthesis of the insecticide sulfoxaflor, which contains a substituted pyridine ring, also highlights the importance of pyridyl methanol derivatives in the agrochemical industry. patsnap.comgoogle.com

Intermediate for Insecticides and Herbicides

The dichlorinated pyridine core of this compound is a key structural motif in a number of potent agrochemicals. The presence of chlorine atoms can enhance the biological activity and metabolic stability of the final products.

One notable example of an insecticide synthesized from this compound is the butenolide insecticide, 4-{(5,6-dichloropyridin-3-yl)methylamino}furan-2(5H)-one . This compound is explicitly mentioned in patent literature as a pesticide. rdd.edu.iq The synthesis involves the reaction of this compound with a furanone derivative, highlighting the role of the hydroxymethyl group in forming the final insecticidal molecule.

While specific commercial herbicides directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of chlorinated pyridine carboxylic acids, which can be derived from such precursors, are well-known herbicides. For instance, patent documents describe various chlorinated picolinic acid derivatives as effective plant growth control agents. googleapis.com The synthesis of these types of herbicides often involves the oxidation of the hydroxymethyl group of a pyridine methanol derivative to a carboxylic acid, followed by further functionalization.

| Agrochemical Class | Specific Example Derived from this compound | Key Synthetic Transformation |

| Insecticides | 4-{(5,6-dichloropyridin-3-yl)methylamino}furan-2(5H)-one | Reaction of the hydroxymethyl group |

| Herbicides | Chlorinated Picolinic Acid Derivatives (potential) | Oxidation of the hydroxymethyl group to a carboxylic acid |

Development of Novel Crop Protection Agents

The structural backbone provided by this compound is a fertile ground for the discovery of new crop protection agents with potentially novel modes of action. Researchers are continuously exploring derivatives of dichloropyridines to develop next-generation fungicides and other pesticides that can overcome resistance issues associated with existing treatments.

The development of novel fungicides often involves the synthesis of a library of compounds based on a core scaffold like dichloropyridine. These compounds are then screened for their efficacy against various plant pathogens. While direct evidence of commercial fungicides synthesized from this compound is limited in the available search results, the general importance of chlorinated pyridines in antifungal compounds is well-established. For example, certain 4-amino-3,5-dichloro-6-bromo-picolinates have been disclosed as fungicides. googleapis.com This suggests that the this compound scaffold is a promising starting point for the development of new fungicidal agents.

Contribution to Other Specialized Chemical Syntheses

Beyond its significant role in the agrochemical industry, this compound also serves as a precursor in other specialized areas of chemical synthesis, including the production of dyestuffs and the exploration of new materials.

Precursor for Dyestuff Intermediates

The synthesis of azo dyes, a major class of synthetic colorants, often involves the diazotization of an aromatic amine followed by coupling with an electron-rich substrate. While this compound itself is not a primary aromatic amine, it can be chemically modified to produce intermediates suitable for dye synthesis. For instance, the pyridine ring can be nitrated and subsequently reduced to an amino group, creating a precursor for diazotization. The resulting diazonium salt can then be coupled with various aromatic compounds to produce a wide range of azo dyes. The chlorine substituents on the pyridine ring can influence the final color and fastness properties of the dye.

Use in Material Science Research

In the field of material science, this compound can be incorporated into the structure of polymers to impart specific properties. The pyridine nitrogen can act as a site for coordination with metal ions, leading to the formation of metallopolymers with interesting electronic or catalytic properties. Furthermore, the dichlorinated aromatic ring can enhance the thermal stability and flame retardancy of the resulting polymers. Research in this area explores the synthesis of functional polymers where the unique electronic and structural characteristics of the this compound unit are exploited to create materials with tailored functionalities for applications in electronics, coatings, and specialized engineering plastics.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.

¹H NMR Applications for Structural Elucidation of (5,6-Dichloropyridin-3-yl)methanol

Proton (¹H) NMR spectroscopy would be a primary technique for confirming the structure of this compound. The expected ¹H NMR spectrum would display distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The pyridine (B92270) ring contains two protons. Due to the asymmetrical substitution pattern, these protons are chemically non-equivalent and would appear as two separate signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). Each signal would likely appear as a doublet due to coupling with the other aromatic proton. The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the ring would shift these protons downfield.

Methylene (B1212753) Protons (-CH₂OH): The two protons of the methylene group attached to the pyridine ring are expected to be chemically equivalent and would ideally appear as a singlet. This signal would be located further upfield compared to the aromatic protons, likely in the δ 4.5-5.0 ppm range. Its proximity to the electronegative oxygen atom causes a downfield shift compared to a standard alkyl proton.

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift is highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. It can be confirmed by adding a drop of D₂O to the NMR tube, which would cause the -OH signal to disappear due to proton exchange.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 (Pyridine) | 8.0 - 8.5 | d |

| H-4 (Pyridine) | 7.5 - 8.0 | d |

| -CH₂- | 4.5 - 5.0 | s |

| -OH | Variable | br s |

| d = doublet, s = singlet, br s = broad singlet. Note: These are predicted values and actual experimental values may vary. |

¹³C NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each of the six unique carbon atoms.

Pyridine Ring Carbons: The five carbons of the pyridine ring are all in different chemical environments and would therefore produce five separate signals. The carbons bonded directly to the chlorine atoms (C-5 and C-6) would be significantly influenced, as would the carbon bonded to the nitrogen (C-2). These signals would typically appear in the δ 120-150 ppm range.

Methylene Carbon (-CH₂OH): The carbon of the methylene group would appear in the aliphatic region of the spectrum, likely around δ 60-70 ppm, shifted downfield by the attached oxygen atom.

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between the CH and CH₂ groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 145 - 155 |

| C-3 (Pyridine) | 130 - 140 |

| C-4 (Pyridine) | 135 - 145 |

| C-5 (Pyridine) | 125 - 135 |

| C-6 (Pyridine) | 140 - 150 |

| -CH₂- | 60 - 70 |

| Note: These are predicted values and actual experimental values may vary. |

Advanced NMR Experiments for Conformational Analysis

While standard 1D NMR can elucidate the basic structure, advanced 2D NMR experiments would be necessary for a detailed conformational analysis. The key point of flexibility in this compound is the rotation around the single bond connecting the pyridine ring and the methanol (B129727) group.

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the preferred spatial orientation of the hydroxymethyl group relative to the pyridine ring. A NOESY experiment detects through-space interactions between protons that are close to each other (typically < 5 Å). Correlations between the methylene protons and one of the aromatic protons on the pyridine ring would indicate a preferred conformation where these groups are in close proximity. Combining experimental NOESY data with computational chemistry methods would allow for a more robust determination of the molecule's conformational preferences in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₆H₅Cl₂NO. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be used to experimentally verify this mass to within a few parts per million (ppm), which serves as strong evidence for the proposed elemental composition.

| Parameter | Theoretical Value |

| Molecular Formula | C₆H₅Cl₂NO |

| Monoisotopic Mass | 176.9748192 Da |

| Isotopic Pattern | M, M+2, M+4 peaks with characteristic intensity ratio for two chlorine atoms |

| Note: The theoretical value is computed. An experimental value from HRMS analysis is required for confirmation. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, typically the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide information about the molecule's structure.

A hypothetical fragmentation pathway for protonated this compound ([M+H]⁺) could involve several key losses:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to the formation of a stable carbocation.

Loss of the Hydroxymethyl group (-CH₂OH): Cleavage of the bond between the ring and the substituent.

Loss of HCl: Elimination of hydrogen chloride from the ring.

Ring Fragmentation: Cleavage of the pyridine ring itself.

Analyzing the masses of the resulting fragment ions would allow for the piecing together of the molecule's structure, confirming the connectivity of the atoms.

| Precursor Ion (m/z) | Hypothetical Fragment Ion (m/z) | Proposed Neutral Loss |

| 177.9821 ([M+H]⁺) | 159.9721 | H₂O |

| 177.9821 ([M+H]⁺) | 146.9716 | CH₂OH |

| 177.9821 ([M+H]⁺) | 141.9983 | HCl |

| Note: This table represents a hypothetical fragmentation pattern. Experimental MS/MS data is required to confirm the actual fragmentation pathways and relative abundances of the fragment ions. |

Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of pyridine derivatives, offering high resolution and sensitivity for purity assessment and separation. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically suitable for a moderately polar compound like this compound. sielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica column, is used. The mobile phase generally consists of a mixture of a polar organic solvent, like HPLC-grade acetonitrile or methanol, and water. growinglabs.comphenomenex.comapolloscientific.co.ukapcpure.com An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of residual silanol groups on the stationary phase. sielc.com

Purity assessment is achieved by monitoring the chromatogram for the presence of extraneous peaks, which would indicate impurities. The relative purity can be quantified by integrating the peak area of the main compound and comparing it to the total area of all peaks detected.

Table 2: Representative RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

These parameters represent a typical starting point for method development and may require optimization.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. While less common than HPLC for non-volatile pyridine derivatives, GC can be employed for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS).

Potential applications include the detection of volatile organic impurities that may be present from the synthesis process. researchgate.net For direct analysis, a high-temperature injection port and a suitable capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5), would be required to handle the compound's moderate volatility. mdpi.com The oven temperature would be programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. bibliotekanauki.pl GC-MS provides definitive identification of separated components based on their mass spectra. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used in synthetic organic chemistry to monitor the progress of a reaction. researchgate.netthieme.de In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in near real-time. thieme.deresearchgate.net

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel). The plate is then developed in a chamber containing an appropriate solvent system, often a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). dergipark.org.tr The ratio of these solvents is optimized to achieve good separation between the starting materials, intermediates, and the final product. After development, the spots are visualized, typically under UV light or by staining with an agent like iodine. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction. researchgate.net

Other Analytical Techniques

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.org An IR spectrum is generated by measuring the absorption of infrared radiation by the sample, which causes vibrations (stretching and bending) of the molecular bonds. Each type of bond absorbs radiation at a characteristic frequency, making the IR spectrum a molecular "fingerprint". chemrxiv.org

For this compound, the key functional groups are the alcohol (O-H and C-O), the pyridine ring (C=N, C=C), and the chloro-substituents (C-Cl). The expected characteristic absorption bands in the IR spectrum would provide strong evidence for the compound's structure.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |

| Alcohol | O-H stretch | 3400–3200 | Broad, strong intensity libretexts.org |

| Aromatic C-H | C-H stretch | 3100–3000 | Weak to medium intensity |

| Alcohol | C-O stretch | 1260–1050 | Strong intensity libretexts.org |

| Pyridine Ring | C=C and C=N stretch | 1600–1450 | Medium to strong intensity |

| Chloro-aromatic | C-Cl stretch | 850–550 | Medium to strong intensity |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), as well as a thorough review of scientific literature, reveals no publicly available single-crystal X-ray diffraction data for the compound This compound .

Consequently, detailed information regarding its solid-state structure, which is typically derived from X-ray crystallography, remains undetermined. This includes fundamental crystallographic parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules per unit cell (Z). Furthermore, insights into the molecule's conformation, intramolecular bond lengths and angles, and intermolecular interactions, such as hydrogen bonding or stacking, are not available in the absence of an experimentally determined crystal structure.

Computational Chemistry and Theoretical Studies of 5,6 Dichloropyridin 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the geometric and electronic properties of (5,6-Dichloropyridin-3-yl)methanol at the atomic level. Methods like Density Functional Theory (DFT) are standard for these investigations, often using functionals like B3LYP with a basis set such as 6-31G(d) to achieve a balance between accuracy and computational cost. nih.gov Such studies on substituted pyridines provide a robust framework for understanding the molecule's fundamental characteristics. bohrium.comresearchgate.net

The electronic structure of this compound is significantly influenced by its constituent atoms. The electronegative nitrogen atom in the pyridine (B92270) ring, along with the two electron-withdrawing chlorine atoms, causes a redistribution of electron density across the aromatic system. wikipedia.org This typically leads to a more electron-poor pyridine ring compared to benzene.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity.

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the pyridine ring and the oxygen of the hydroxymethyl group, while the LUMO is likely centered on the electron-deficient aromatic ring. Analysis of these frontier orbitals helps in understanding its role in chemical reactions and biological interactions.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their corresponding energy levels. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the hydroxymethyl group (-CH₂OH) to the pyridine ring.

Theoretical calculations can map the potential energy surface as a function of the dihedral angle of this bond. This analysis identifies the most stable conformer (the global energy minimum) and other low-energy conformers. The relative energies of these conformers determine their population at a given temperature and can influence how the molecule interacts with biological targets or participates in reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of dynamic processes, such as how this compound behaves in a solution and interacts with its environment. nih.gov

MD simulations are particularly useful for analyzing intermolecular interactions, especially in a solvent like water. The behavior of this compound in an aqueous environment is governed by several types of interactions:

Hydrogen Bonding: The hydroxymethyl group is a key functional group capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the oxygen atom). This allows it to form strong hydrogen bonds with water molecules, contributing to its solubility. unife.it

Van der Waals Interactions: The dichlorinated pyridine ring interacts with solvent molecules and other solutes primarily through weaker van der Waals forces.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its electronegative atoms, leading to dipole-dipole interactions with polar solvent molecules.

Simulations can reveal the structure of the solvent shell around the molecule and quantify the strength and lifetime of hydrogen bonds, providing a molecular-level understanding of its solvation and transport properties. mdpi.com

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing compounds with desired biological activities. nih.gov SAR analyses systematically alter a molecule's structure to identify which chemical features are crucial for its function. nih.gov For derivatives of this compound, SAR studies would focus on how modifications to the dichlorinated pyridine ring and the hydroxymethyl group affect its biological profile.

The specific placement of the two chlorine atoms and the hydroxymethyl group on the pyridine scaffold is critical for determining the biological activity of this class of compounds.

Table 2: Influence of Key Functional Groups on Biological Activity

| Functional Group | Position | General Influence on Biological Activity |

|---|---|---|

| Dichloro | 5,6- | The two chlorine atoms are electron-withdrawing groups that significantly alter the electronic properties of the pyridine ring. This can enhance binding to biological targets through halogen bonding or other electrostatic interactions. Dichlorination often increases lipophilicity, which can improve cell membrane permeability. nih.govnih.gov |

| Hydroxymethyl | 3- | The hydroxymethyl group (-CH₂OH) can act as a hydrogen bond donor and acceptor. This is crucial for interacting with specific residues (like serine, threonine, or backbone amides) in enzyme active sites or protein receptors. The presence of this group generally increases hydrophilicity, which can improve a compound's solubility. nih.govnih.gov |

In many classes of biologically active pyridine derivatives, the presence of halogen atoms like chlorine is associated with enhanced potency. nih.gov Similarly, hydroxyl or hydroxymethyl groups are often essential for anchoring a molecule within a protein's binding pocket. nih.gov The combination and specific spatial arrangement of these groups in this compound define its unique physicochemical properties and potential as a scaffold in drug discovery.

Predictive Modeling for Potential Bioactive Compounds

Predictive modeling in computational chemistry is a key strategy for identifying and optimizing potential bioactive compounds. This approach uses computational algorithms and theoretical frameworks to forecast the biological activity of a molecule, thereby streamlining the drug discovery process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are employed to build models that correlate a compound's structural features with its potential therapeutic effects.

For this compound, predictive modeling would explore how its specific arrangement of atoms—the dichloropyridine ring and the methanol (B129727) group—might interact with biological targets like enzymes or receptors. While detailed, publicly available research focusing specifically on the predictive modeling of this compound as a bioactive compound is limited, the general principles of these computational methods can be described.

A typical predictive modeling workflow for a novel compound such as this compound would involve the following steps:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for the compound. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

Model Building: Using a dataset of compounds with known biological activity against a specific target, a mathematical model is constructed. This model aims to find a correlation between the calculated descriptors and the observed activity.

Prediction: The established model is then used to predict the activity of new or untested compounds like this compound.

Molecular docking simulations could also be employed to predict how this compound might bind to the active site of a specific protein. These simulations provide insights into the binding affinity and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. The results of such studies can guide the rational design of more potent and selective analogs.

The table below illustrates a hypothetical set of calculated molecular descriptors for this compound that would be used in predictive modeling.

| Molecular Descriptor | Abbreviation | Hypothetical Value | Significance in Predictive Modeling |

| Molecular Weight | MW | 178.01 g/mol | Influences bioavailability and pharmacokinetics. |

| LogP (Octanol-Water Partition Coefficient) | LogP | 1.5 - 2.5 | Predicts the lipophilicity and membrane permeability of the compound. |

| Topological Polar Surface Area | TPSA | 32.99 Ų | Relates to the compound's ability to permeate cell membranes. |

| Number of Hydrogen Bond Donors | HBD | 1 | Indicates potential for forming hydrogen bonds with a biological target. |

| Number of Hydrogen Bond Acceptors | HBA | 2 | Indicates potential for forming hydrogen bonds with a biological target. |

| Number of Rotatable Bonds | NRB | 1 | Relates to the conformational flexibility of the molecule. |

Biological and Biochemical Research Applications of 5,6 Dichloropyridin 3 Yl Methanol

Use in Biochemical Research

There is no available scientific literature detailing the specific use of (5,6-Dichloropyridin-3-yl)methanol in biochemical research. Generally, compounds of this nature may serve as starting materials or building blocks for the synthesis of molecules with potential biological activity. Research on related pyridine-containing compounds has shown their utility in developing inhibitors for enzymes such as dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for pyrimidine (B1678525) biosynthesis and a target in cancer therapy. nih.gov For instance, a series of N-pyridinyl ureidobenzenesulfonates has been synthesized and evaluated for their inhibitory activity against DHODH. nih.gov

Research on Protein Kinase Inhibition

While there is no direct research on this compound as a protein kinase inhibitor, the dichloropyridine scaffold is a recognized feature in the design of such inhibitors. Protein kinases are a large family of enzymes that play a critical role in cell signaling and are prominent targets in drug discovery, particularly in oncology.

A study focused on the development of selective inhibitors for mitogen-activated protein kinase kinase 4 (MKK4), a regulator of hepatocyte regeneration, utilized 4,6-dichloropyridin-3-amine (B112953) as a precursor to synthesize 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one inhibitors. nih.gov This highlights the utility of the dichloropyridine core in generating molecules that can interact with the ATP-binding site of kinases.

Another area of active research is the inhibition of PIM-1 kinase, which is implicated in various cancers. Novel bioactive pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to be potent inhibitors of PIM-1 kinase. nih.gov The development of these inhibitors involved the cyclization of substituted nicotinamides, further demonstrating the versatility of the pyridine (B92270) ring system in designing kinase inhibitors. nih.gov

Table 1: Examples of Pyridine-Containing Kinase Inhibitors and Their Targets

| Compound Class | Target Kinase | Biological Effect | Reference |

| 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-ones | MKK4 | Inhibition of kinase activity | nih.gov |

| Pyrido[2,3-d]pyrimidines | PIM-1 | Inhibition of kinase activity, induction of apoptosis in cancer cells | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate the role of the pyridine scaffold in kinase inhibition research. No such data is available for this compound itself.

Environmental and Safety Considerations in Research Settings

Handling and Storage of (5,6-Dichloropyridin-3-yl)methanol

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following guidelines are based on standard safety protocols for hazardous chemicals and specific information for this compound. tcichemicals.com

Handling: All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. tcichemicals.com It is imperative to prevent the dispersion of dust if handling the solid form of the compound. tcichemicals.com Direct contact with skin, eyes, and clothing must be avoided. tcichemicals.com Experimental evidence on related compounds suggests that chlorinated pyridines can be readily absorbed through the skin. nih.gov

Personnel must wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

Respiratory Protection: A dust respirator should be used, especially when handling the powder form. tcichemicals.com

Hand Protection: Chemical-resistant gloves are mandatory. tcichemicals.com

Eye Protection: Safety glasses or goggles are required. A face shield may be necessary for additional protection against splashes. tcichemicals.com

Body Protection: A lab coat or other protective clothing should be worn. In situations with a higher risk of exposure, protective boots may also be required. tcichemicals.com

After handling, it is essential to thoroughly wash hands and face. tcichemicals.com

Storage: this compound should be stored in a tightly sealed container to prevent contamination and reaction with moisture or air. tcichemicals.com The recommended storage condition is in a freezer at temperatures under -20°C, in a dry, dark place, and potentially under an inert gas atmosphere to ensure stability. tcichemicals.com

Disposal Protocols for this compound and its Byproducts

The disposal of this compound and any byproducts from reactions must be managed in accordance with local, state, and federal regulations for hazardous waste. researchgate.net Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. thermofisher.comcoleparmer.com

Waste Collection: All waste materials containing this compound, including contaminated consumables (e.g., gloves, pipette tips, paper towels), reaction residues, and surplus solutions, should be collected in designated, properly labeled, and sealed hazardous waste containers. echemi.com

Disposal Method: The standard procedure for the disposal of chlorinated organic compounds is through incineration by a licensed hazardous waste management company. researchgate.net This high-temperature process is designed to break down the chemical structure into less harmful components. It is crucial to segregate chlorinated waste from non-chlorinated waste streams to ensure proper disposal, as the presence of chlorine affects the incineration process and flue gas treatment.

Potential Environmental Impact in Research Waste Streams

The release of this compound into the environment, even in small quantities typical of research settings, must be avoided due to the potential ecological risks associated with chlorinated pyridines. thermofisher.comcoleparmer.com

Chlorinated organic compounds can be persistent in the environment and may exhibit toxicity to aquatic organisms. boerenlandvogels.nl While pyridine (B92270) itself can be degraded by microorganisms in soil and water, the presence of chlorine atoms on the pyridine ring can alter its biodegradability. researchgate.nettandfonline.com Data on the specific environmental fate of many chlorinated pyridines is limited, which calls for a precautionary approach. tandfonline.com

The primary risk from research waste streams is the contamination of water systems. nih.gov If improperly disposed of, this compound could enter wastewater streams. Although modern wastewater treatment plants can remove a variety of chemical contaminants, specialized or highly persistent compounds may pass through untreated, ultimately entering rivers and other surface waters. nih.gov The potential for bioaccumulation and long-term ecological effects necessitates that all research waste containing this compound be meticulously contained and disposed of through approved protocols. boerenlandvogels.nl

Patent Landscape and Commercial Research Developments

Review of Patent Literature Involving (5,6-Dichloropyridin-3-yl)methanol

An examination of the patent literature reveals the utility of this compound and its close structural analogs as key intermediates in the synthesis of a variety of commercially significant compounds. The patents primarily highlight its role in the development of novel pharmaceuticals and agrochemicals.

A notable area of application is in the synthesis of selective COX-2 inhibitors, a class of anti-inflammatory drugs. For instance, patents related to the synthesis of Etoricoxib (B1671761) , a widely marketed non-steroidal anti-inflammatory drug (NSAID), describe processes that could potentially involve dichloropyridine derivatives as starting materials or key intermediates. Current time information in Winnipeg, CA.chemicalbook.compharmaffiliates.com The synthesis of the core bipyridine structure of Etoricoxib often involves the coupling of a pyridine (B92270) derivative with another aromatic ring system. The presence of chlorine atoms on the pyridine ring, as in this compound, provides reactive sites for such coupling reactions.